Ethyl-5-(4-Isochinolyl)-2-furoat

Übersicht

Beschreibung

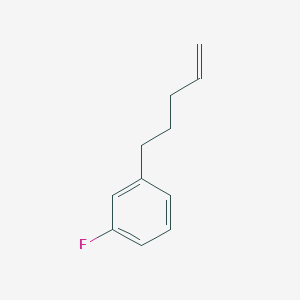

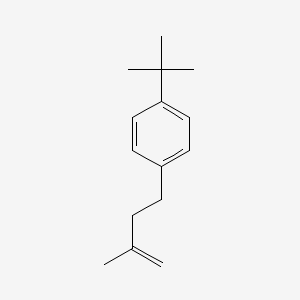

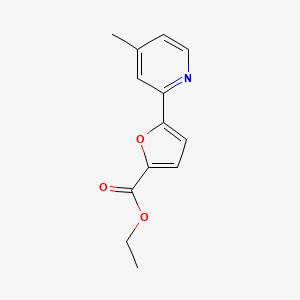

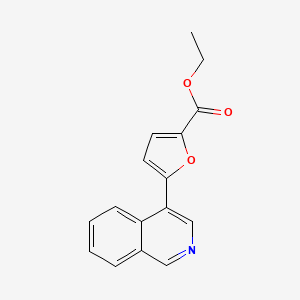

Ethyl 5-(4-isoquinolyl)-2-furoate, also known as EF-24, is a synthetic compound that has been used in a variety of scientific applications. It has been studied for its potential therapeutic benefits, as well as its biochemical and physiological effects. EF-24 is a member of the class of compounds known as isoquinolyl furoates, which are derivatives of the naturally occurring compound furoic acid. EF-24 has been studied for its ability to modulate the activity of certain enzymes and receptors, as well as its potential to act as an antioxidant.

Wissenschaftliche Forschungsanwendungen

Autismusforschung

“Ethyl-5-(4-Isochinolyl)-2-furoat” wurde im Kontext der Autismusforschung untersucht . Die Verbindung wurde bei der Entwicklung und dem Screening neuer Leitstrukturen für Autismus basierend auf QSAR-Modellen (Quantitative Structure-Activity Relationship) und Molekül-Docking-Studien verwendet . Die Struktur und Eigenschaften der Verbindung können zur Vorhersage prosozialer und prokognitiver Effekte auf Azinsulfonamide zyklischer Amin-Derivate als potenzielle Antipsychotika beitragen .

Antipsychotische Forschung

Diese Verbindung wurde mit der antipsychotischen Forschung in Verbindung gebracht . Benzamid-Antipsychotika wurden als Antipsychotika der zweiten Generation eingestuft, und das QSAR-Modell zeigte, dass die Strukturen von 5-Sulfonyl am Benzolring und N-Ethyl-2-Aminomethylpyrrolidin eine Rolle bei der antipsychotischen Aktivität spielten .

Synthese von Isochinolinderivaten

“this compound” kann bei der Synthese von 4-Bromisoquinolin und 4-Bromisochinolon verwendet werden . Diese Verbindungen finden sich in vielen Naturstoffen und synthetischen Pharmazeutika, und es wurden effiziente und selektive Methoden zu ihrer Synthese entwickelt .

Kinase-Inhibitor-Forschung

Die Verbindung hat potenzielle Anwendungen bei der Entwicklung von Kinase-Inhibitoren . Kinase-Inhibitoren sind wichtig bei der Behandlung von Krebs und anderen Krankheiten, und die Struktur und Eigenschaften der Verbindung können zur Entwicklung effektiverer Behandlungen beitragen .

Wirkmechanismus

Target of Action

Isoquinoline derivatives have been reported to exhibit anti-helicobacter pylori action, suggesting that they may target bacterial processes .

Mode of Action

The exact mode of action of Ethyl 5-(4-isoquinolyl)-2-furoate is not well-documented. Isoquinoline derivatives have been reported to exhibit bacteriostatic or eradication action against H. pylori, indicating that they may inhibit bacterial growth or survival .

Biochemical Pathways

Isoquinoline derivatives have been associated with various biological activities, including antibacterial and anticancer effects .

Pharmacokinetics

Isoquinoline derivatives have been reported to exhibit high gastrointestinal absorption and permeability across the blood-brain barrier .

Result of Action

tuberculosis and affect its whole-cell phenotype .

Action Environment

The synthesis of isoquinoline derivatives has been reported to be influenced by various conditions, such as temperature and solvent .

Biochemische Analyse

Biochemical Properties

Ethyl 5-(4-isoquinolyl)-2-furoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions involves the binding of Ethyl 5-(4-isoquinolyl)-2-furoate to specific enzymes that are involved in metabolic pathways. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds . The nature of these interactions often involves the formation of enzyme-substrate complexes, leading to either inhibition or activation of the enzyme’s catalytic activity.

Cellular Effects

Ethyl 5-(4-isoquinolyl)-2-furoate exerts various effects on different types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Ethyl 5-(4-isoquinolyl)-2-furoate can activate or inhibit signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis . Additionally, this compound can alter the expression of genes involved in metabolic processes, thereby affecting cellular energy production and utilization.

Molecular Mechanism

The molecular mechanism of action of Ethyl 5-(4-isoquinolyl)-2-furoate involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as receptors or enzymes, leading to changes in their activity. For instance, Ethyl 5-(4-isoquinolyl)-2-furoate has been found to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . This inhibition can result in downstream effects on cellular signaling and gene expression. Additionally, Ethyl 5-(4-isoquinolyl)-2-furoate can modulate the activity of transcription factors, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 5-(4-isoquinolyl)-2-furoate have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that Ethyl 5-(4-isoquinolyl)-2-furoate is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes or reactive species . Long-term exposure to Ethyl 5-(4-isoquinolyl)-2-furoate has been associated with sustained changes in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental designs.

Dosage Effects in Animal Models

The effects of Ethyl 5-(4-isoquinolyl)-2-furoate vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, Ethyl 5-(4-isoquinolyl)-2-furoate can induce toxic or adverse effects, including cellular damage or apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity. These findings underscore the importance of dose optimization in preclinical studies.

Metabolic Pathways

Ethyl 5-(4-isoquinolyl)-2-furoate is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways includes its metabolism by cytochrome P450 enzymes, which catalyze the oxidation of Ethyl 5-(4-isoquinolyl)-2-furoate to form reactive intermediates . These intermediates can further undergo conjugation reactions with glutathione or other cofactors, leading to their excretion from the body. The effects of Ethyl 5-(4-isoquinolyl)-2-furoate on metabolic flux and metabolite levels are significant, as they can influence overall cellular metabolism and energy balance.

Transport and Distribution

The transport and distribution of Ethyl 5-(4-isoquinolyl)-2-furoate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Additionally, Ethyl 5-(4-isoquinolyl)-2-furoate can bind to plasma proteins, affecting its distribution and accumulation in different tissues. The localization and accumulation of Ethyl 5-(4-isoquinolyl)-2-furoate within specific cellular compartments can influence its biological activity and efficacy.

Subcellular Localization

The subcellular localization of Ethyl 5-(4-isoquinolyl)-2-furoate is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments or organelles through the presence of targeting signals or post-translational modifications. For example, Ethyl 5-(4-isoquinolyl)-2-furoate may be directed to the mitochondria, where it can influence mitochondrial function and energy production . The localization of Ethyl 5-(4-isoquinolyl)-2-furoate within the cell can also affect its interactions with other biomolecules and its overall biological activity.

Eigenschaften

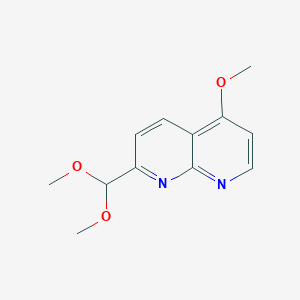

IUPAC Name |

ethyl 5-isoquinolin-4-ylfuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c1-2-19-16(18)15-8-7-14(20-15)13-10-17-9-11-5-3-4-6-12(11)13/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFBSBPLDOBRMKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(O1)C2=CN=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1391922.png)

![Ethyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate](/img/structure/B1391927.png)